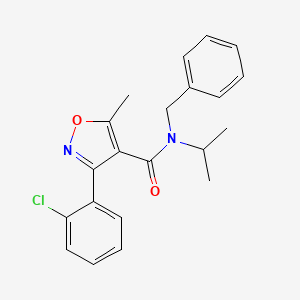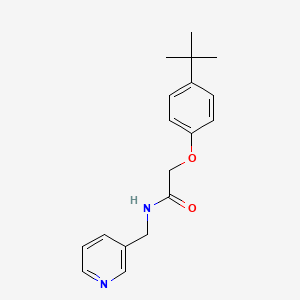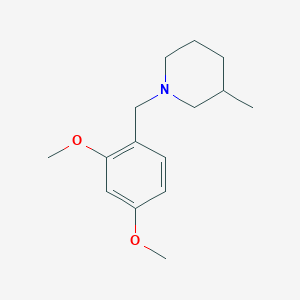![molecular formula C28H24N2O8 B6083457 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BPIQ, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields of research, including cancer treatment and drug discovery.
Mechanism of Action
The mechanism of action of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with the mitochondria in cells. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to induce mitochondrial dysfunction, which leads to the activation of apoptotic pathways. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also inhibits the activity of enzymes involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone induces apoptosis and inhibits cell proliferation. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to inhibit the activity of enzymes involved in DNA replication, leading to DNA damage and cell death. In animal models, 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to inhibit the growth of tumors and improve survival rates.
Advantages and Limitations for Lab Experiments
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been extensively studied, and its mechanism of action is well understood. However, 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has some limitations for lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also has limited solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One direction is the development of new drugs based on the structure of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. The unique structure of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone allows for the modification of its chemical structure to create new compounds with potential therapeutic effects. Another direction is the study of the mechanism of action of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in more detail. Further research is needed to fully understand the interaction of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone with the mitochondria and other cellular components. Finally, the study of the toxicity of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in animal models is an important direction for future research. Understanding the toxicity of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is essential for the development of new drugs based on its structure.
Synthesis Methods
The synthesis of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves a series of chemical reactions. The starting material for the synthesis is 2,6-dibromo-1,3,5,7-tetrabromoisoindole, which is reacted with potassium tert-butoxide to form the intermediate product. The intermediate product is then reacted with 4-methoxyphenol and 2-bromoethyl ether to obtain the final product, 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. The synthesis of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied in scientific research due to its potential in various fields. In cancer research, 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has shown promising results as an anticancer agent. Studies have shown that 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone induces apoptosis, or programmed cell death, in cancer cells by targeting the mitochondria. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to inhibit the growth of tumor cells in animal models.
In drug discovery, 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a scaffold for the development of new drugs. The unique structure of 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone allows for the modification of its chemical structure to create new compounds with potential therapeutic effects. 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a starting point for the development of drugs for various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c1-35-17-3-7-19(8-4-17)37-13-11-29-25(31)21-15-23-24(16-22(21)26(29)32)28(34)30(27(23)33)12-14-38-20-9-5-18(36-2)6-10-20/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPZAYRFCAJQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)
![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)

![4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)